N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
Description
The compound N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide features a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety and a 3-methoxybenzamide group. While explicit biological data for this compound is absent in the provided evidence, structurally similar analogues demonstrate antibacterial activity and receptor-binding properties, underscoring the scaffold’s versatility .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-23-13-4-2-3-11(9-13)16(22)19-18-21-20-17(26-18)12-5-6-14-15(10-12)25-8-7-24-14/h2-6,9-10H,7-8H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPBKTUAOPSOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from 2,3-dihydroxybenzoic acid through alkylation of the phenolic hydroxyl groups, followed by cyclization.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the Rings: The benzodioxin and oxadiazole rings are then coupled through a condensation reaction with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide exhibit antibacterial properties against various bacterial strains. For instance:
- Compounds containing oxadiazole rings have shown effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/ml) | Bacterial Strain |
|---|---|---|
| Example A | 31.25 | Acinetobacter |
| Example B | 62.5 | Escherichia coli |
Anticancer Potential
Studies suggest that the compound could possess anticancer properties. The oxadiazole derivative has been linked to mechanisms that induce apoptosis in cancer cells by:
- Inhibiting specific cellular pathways involved in tumor growth.
Enzyme Inhibition Studies
The compound has also been evaluated for its potential as an enzyme inhibitor :
- Acetylcholinesterase Inhibition: This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
| Enzyme | Inhibition (%) | Concentration (μM) |
|---|---|---|
| Acetylcholinesterase | 85% | 10 |
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antibacterial Agents: Development of new antibiotics targeting resistant bacterial strains.
- Anticancer Drugs: Potential use in cancer therapy through targeted delivery systems.
- Neurological Treatments: As an acetylcholinesterase inhibitor for treating cognitive disorders.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential through various experimental models:
- In Vitro Studies: Demonstrated significant antibacterial activity against multiple pathogens.
"The synthesized derivatives exhibited promising antibacterial activities with MIC values comparable to standard antibiotics."
Mechanism of Action
The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in bacterial cell wall synthesis, DNA replication, or signal transduction pathways.
Pathways Involved: It can inhibit key enzymes or disrupt cellular processes, leading to the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with its analogues:
Key Observations:
- Polarity and Solubility: The 4-sulfonylpiperidine derivative (484.53 g/mol) exhibits higher polarity due to its sulfonyl group, likely improving aqueous solubility compared to the target compound’s methoxy group .
- Steric and Electronic Effects: The 2,6-dimethoxybenzamide analogue introduces steric bulk and additional hydrogen-bonding sites, which may alter binding interactions in biological targets compared to the single 3-methoxy group .
Biological Activity
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide is a synthetic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula and properties:
- Molecular Formula : C17H17N3O3
- Molecular Weight : 313.34 g/mol
- SMILES Notation : C1COC2=C(O1)C=CC(=C2)C3=CC4=C(C=C3)N=C(N4)CCN
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as ADP-ribosyltransferases, leading to altered cell division processes .
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| This compound | HCT 116 | 5.0 |
These results suggest that the compound may be particularly effective against breast cancer cells (MCF-7) and colon cancer cells (HCT 116), indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .
Case Studies
A notable study investigated the effects of various benzamide derivatives on cell proliferation and viability. The findings revealed that compounds structurally similar to this compound exhibited varying degrees of cytotoxicity across different cancer cell lines. The most active derivatives showed IC50 values in the low micromolar range .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide, and how are intermediates characterized?
- Answer: The compound is synthesized via multi-step reactions, typically involving:
- Step 1: Formation of the oxadiazole ring through cyclization of a thiosemicarbazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2: Coupling of the oxadiazole moiety with a benzodioxin-substituted amine via nucleophilic acyl substitution .
- Step 3: Final purification via column chromatography or crystallization .
- Characterization: Intermediate and final products are validated using TLC, IR (for functional groups like C=O and N-H), and ¹H/¹³C NMR (to confirm regiochemistry and substitution patterns) .
Q. How can researchers confirm the structural integrity of this compound, particularly its regiochemistry?
- Answer:
- X-ray crystallography (using programs like SHELXL ) is the gold standard for resolving ambiguities in regiochemistry. For labs without crystallography access, 2D NMR techniques (e.g., NOESY or HMBC) can identify spatial correlations between the benzodioxin and oxadiazole moieties .
- Mass spectrometry (HRMS) validates molecular formula accuracy, especially for detecting isotopic patterns of halogens or sulfur if present .
Q. What are the standard protocols for assessing solubility and stability in preclinical studies?
- Answer:
- Solubility: Use a shake-flask method with solvents of varying polarity (e.g., DMSO, PBS, ethanol) followed by HPLC-UV quantification .
- Stability: Conduct accelerated degradation studies under stress conditions (e.g., pH 1–12, heat, light) and monitor via LC-MS to identify degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity in similar assays)?
- Answer:
- Assay Validation: Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted proteins) and buffer conditions (pH, ionic strength) .
- Structural Analogues: Compare activity of derivatives (e.g., replacing the 3-methoxy group with halogen substituents) to identify SAR trends .
- Meta-Analysis: Cross-reference datasets from studies like Ahmed et al. (2011), which reported antihepatotoxic activity in benzodioxin-oxadiazole hybrids .
Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale reactions?
- Answer:
- Solvent Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Catalysis: Use Pd/C or CuI for coupling steps to enhance regioselectivity .
- Process Monitoring: Employ inline FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Q. How can computational modeling predict target interactions for this compound?
- Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) based on the benzodioxin moiety’s electron-rich aromatic system .
- MD Simulations: Simulate ligand-protein stability in aqueous environments (GROMACS) to assess conformational flexibility of the oxadiazole ring .
Q. What experimental designs are recommended for elucidating metabolic pathways in vitro?
- Answer:
- Microsomal Incubations: Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-QTOF-MS to detect phase I/II metabolites .
- Isotope Labeling: Incorporate ¹⁴C at the methoxy group to track metabolic cleavage sites .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
